REACTION_CXSMILES
|
[CH3:1][C:2]1[S:6][C:5]([S:7][CH2:8][C:9]2[CH:24]=[CH:23][C:12]([C:13]([O:15]N3C(=O)CCC3=O)=O)=[CH:11][CH:10]=2)=[N:4][N:3]=1.[CH3:25][NH:26][CH3:27].CO.CNC>CO>[CH3:25][N:26]([CH3:27])[C:13](=[O:15])[C:12]1[CH:11]=[CH:10][C:9]([CH2:8][S:7][C:5]2[S:6][C:2]([CH3:1])=[N:3][N:4]=2)=[CH:24][CH:23]=1 |f:2.3|
|
Name
|
1-((4-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)benzoyl)oxy)-2,5-pyrrolidinedione
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CC1=NN=C(S1)SCC1=CC=C(C(=O)ON2C(CCC2=O)=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
methanol dimethylamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO.CNC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
a viscous oil obtained
|
Type
|
CUSTOM
|
Details
|
Crystals formed
|
Type
|
CUSTOM
|
Details
|
upon drying the viscous oil in vacuo
|
Type
|
CUSTOM
|
Details
|
Further purification
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C(C1=CC=C(C=C1)CSC=1SC(=NN1)C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |